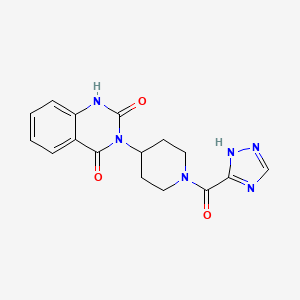
3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound with potential applications in scientific research. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Research has identified derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines with potential anticancer activity. These compounds exhibit selective influence on cancer cells, including ovarian and lung cancer lines, with less toxicity towards non-tumor cells. This highlights the scaffold's utility in developing new effective drugs with low side effects for cancer therapy (Pokhodylo et al., 2020).
Synthesis and Functionalization
The preparation and functionalization of quinoline-2,4-dione derivatives, including triazolylmethanols, triazole-4-carbaldehydes, and triazole-4-carboxylic acids, demonstrate the compound's versatility as a chemical intermediate. Such derivatives are crucial in synthesizing novel compounds with potential biological activities, showcasing the importance of these scaffolds in medicinal chemistry (Milićević et al., 2020).
Antimicrobial Evaluation
A novel approach for synthesizing thiazolidinedione–triazole hybrids has been explored, showing significant in vitro antibacterial and antifungal activities. This underscores the potential of triazole-based compounds in developing new antimicrobial agents (Sindhu et al., 2014).
Hypoglycemic Agents
Studies have led to the effective synthesis of compounds with the quinazoline fragment that modify carbohydrate metabolism, indicating their potential as short-acting hypoglycemic agents. This suggests the application of these scaffolds in designing drugs for diabetes management (Martynenko et al., 2019).
Antifungal Agents
The synthesis of novel oxadiazoles bearing triazole and piperidine rings has shown promising antifungal activities. This highlights the compound's utility in addressing fungal infections and the development of new antifungal therapies (Sangshetti & Shinde, 2011).
Inhibitors Against Caspase-3
Research into isatin 1,2,3-triazoles has found potent inhibitors against caspase-3, crucial for understanding the mechanism of apoptosis. This opens up new avenues for therapeutic interventions in diseases where apoptosis plays a key role (Jiang & Hansen, 2011).
Eigenschaften
IUPAC Name |
3-[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14-11-3-1-2-4-12(11)19-16(25)22(14)10-5-7-21(8-6-10)15(24)13-17-9-18-20-13/h1-4,9-10H,5-8H2,(H,19,25)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILKWOQZTKUZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)
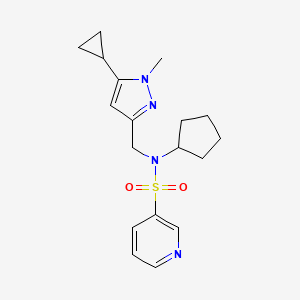
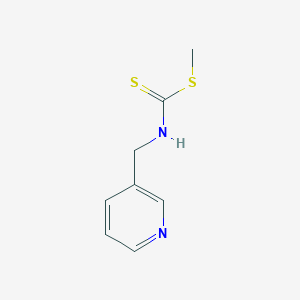
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
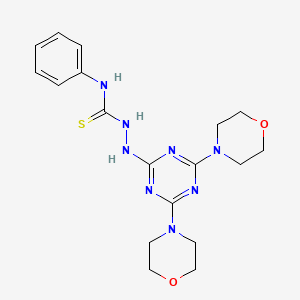
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)
![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)

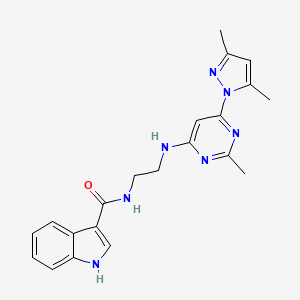
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)
